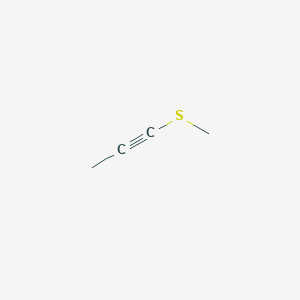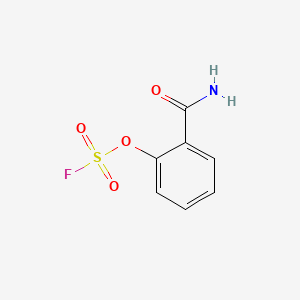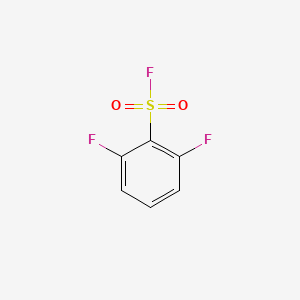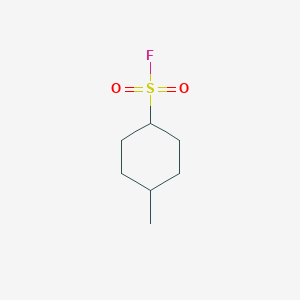
4-Methylcyclohexane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohexane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a 4-methylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexane-1-sulfonyl fluoride typically involves the reaction of 4-methylcyclohexane with sulfuryl fluoride (SO2F2) under controlled conditions. The process can be facilitated by the presence of a catalyst, such as a phase transfer catalyst, to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs a one-pot synthesis approach. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Phase transfer catalysts and other specific catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other functionalized derivatives .
Scientific Research Applications
4-Methylcyclohexane-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules and functionalized materials.
Medicinal Chemistry: The compound is explored for its potential as a covalent inhibitor in drug discovery.
Materials Science: It is utilized in the development of durable and functionalized materials through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: The compound serves as a reactive probe for studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can covalently modify specific amino acid residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
4-Methylcyclohexanesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Cyclohexane-1-sulfonyl Fluoride: Lacks the methyl group at the 4-position, making it less sterically hindered.
Uniqueness: 4-Methylcyclohexane-1-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the methyl group at the 4-position provides steric hindrance, affecting the compound’s interactions with nucleophiles and other reagents .
Properties
CAS No. |
2138252-61-4 |
|---|---|
Molecular Formula |
C7H13FO2S |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methylcyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H13FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
LCKZFOWVSUKAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


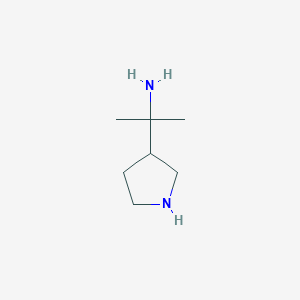
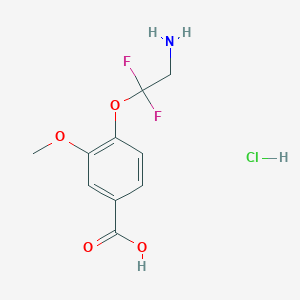
![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)
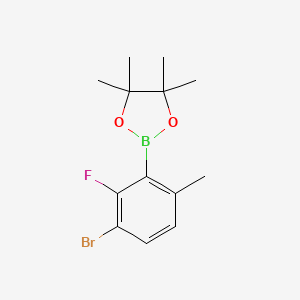
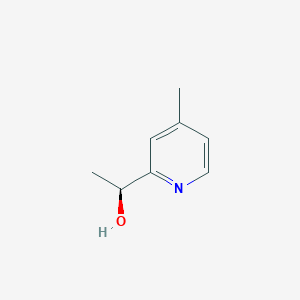
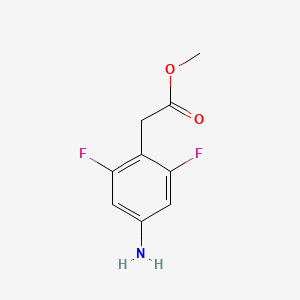
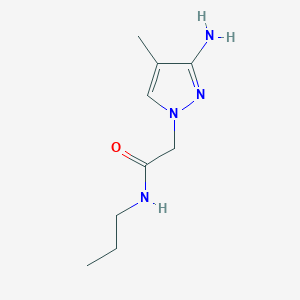
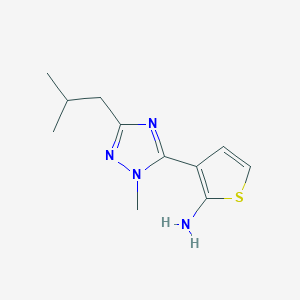
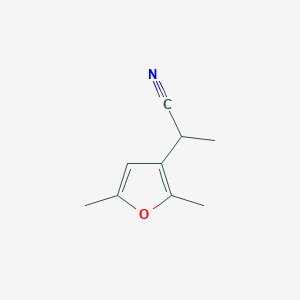
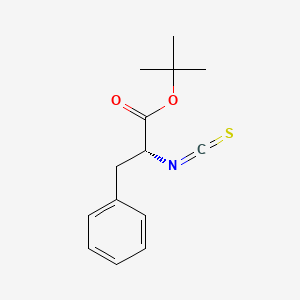
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
